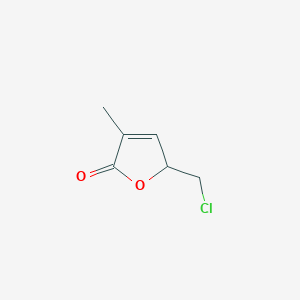

5-(Chloromethyl)-3-methylfuran-2(5H)-one

Description

5-(Chloromethyl)-3-methylfuran-2(5H)-one is an organic compound with the molecular formula C6H7ClO2 It is a derivative of furan, a heterocyclic organic compound, and features a chloromethyl group and a methyl group attached to the furan ring

Properties

IUPAC Name |

2-(chloromethyl)-4-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c1-4-2-5(3-7)9-6(4)8/h2,5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOREBHQQOTRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60532054 | |

| Record name | 5-(Chloromethyl)-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77120-84-4 | |

| Record name | 5-(Chloromethyl)-3-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methylfuran-2(5H)-one typically involves the chloromethylation of 3-methylfuran-2(5H)-one. One common method is the reaction of 3-methylfuran-2(5H)-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the furan ring .

Industrial Production Methods

Industrial production of 5-(Chloromethyl)-3-methylfuran-2(5H)-one can be achieved through continuous flow processing. This method allows for high-yield production by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of a continuous flow reactor ensures efficient mixing and heat transfer, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-(Chloromethyl)-3-methylfuran-2-carboxylic acid.

Reduction: Reduction of the chloromethyl group can yield 5-methylfuran-2(5H)-one.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: 5-(Chloromethyl)-3-methylfuran-2-carboxylic acid.

Reduction: 5-methylfuran-2(5H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Pharmaceuticals: 5-(Chloromethyl)-3-methylfuran-2(5H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitutions allows for the creation of complex molecules essential in drug development.

- Agrochemicals Production: The compound is also utilized in synthesizing agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.

2. Biological Studies:

- Enzyme-Catalyzed Reactions: In biological research, this compound is employed as a probe to study enzyme-catalyzed reactions. Its reactivity enables researchers to investigate biological pathways and mechanisms, particularly in understanding enzyme specificity and activity.

- Potential Antiviral Properties: Some studies have explored its potential as an antiviral agent, particularly against respiratory viruses. Modifications of the compound have shown promise in inhibiting viral replication, highlighting its relevance in virology .

3. Environmental Chemistry:

- Atmospheric Reactions: The compound has been studied for its interactions with atmospheric radicals, such as hydroxyl and chlorine atoms. These interactions are critical for understanding its environmental impact and degradation pathways in the atmosphere .

- Disinfection Byproducts: Research indicates that 5-(Chloromethyl)-3-methylfuran-2(5H)-one can form disinfection byproducts during water treatment processes, necessitating further investigation into its environmental behavior .

Industrial Applications

1. Polymer Production:

- The compound is utilized in producing polymers and resins, where its unique structure contributes to the development of materials with desirable properties such as durability and resistance to degradation.

2. Chemical Intermediates:

- As a versatile building block, it is used to synthesize various derivatives that find applications in different industrial sectors, including coatings, adhesives, and specialty chemicals.

Case Studies

-

Antiviral Activity Study:

A study demonstrated that derivatives of 5-(Chloromethyl)-3-methylfuran-2(5H)-one exhibited significant antiviral properties against respiratory syncytial virus (RSV). Modifications at the furan ring were crucial for enhancing potency and selectivity index, underscoring the importance of structural optimization in drug design . -

Environmental Impact Assessment:

Research focused on the atmospheric degradation of alkylfurans revealed that 5-(Chloromethyl)-3-methylfuran-2(5H)-one contributes to the formation of potentially harmful byproducts when exposed to UV light and chlorine radicals. This highlights the need for comprehensive environmental assessments when considering its use in industrial applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in enzyme activity or gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

5-(Chloromethyl)furfural: Similar in structure but lacks the methyl group at the 3-position.

5-Methylfurfural: Lacks the chloromethyl group but has a similar furan ring structure.

Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

5-(Chloromethyl)-3-methylfuran-2(5H)-one is unique due to the presence of both chloromethyl and methyl groups on the furan ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs. The compound’s ability to undergo various transformations makes it a valuable intermediate in organic synthesis and industrial processes .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 5-(Chloromethyl)-3-methylfuran-2(5H)-one?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of precursor lactones. Key parameters include:

- Temperature : Maintain 0–5°C during chloromethylation to avoid side reactions (e.g., overhalogenation) .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic substitution efficiency .

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity in chlorination steps .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS to terminate reactions at peak product concentration .

Table 1 : Comparison of Synthetic Methods

Q. Which spectroscopic techniques are most reliable for characterizing 5-(Chloromethyl)-3-methylfuran-2(5H)-one?

- Methodological Answer : Combine multiple techniques to resolve structural ambiguities:

- ¹H/¹³C NMR : Identify chloromethyl (–CH₂Cl) protons (δ 4.2–4.5 ppm) and lactone carbonyl (δ 170–175 ppm). Use DEPT-135 to distinguish CH₂ groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns help validate substituent positions .

- IR Spectroscopy : Detect lactone C=O stretch (~1770 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to mutagenic potential .

- Storage : Store under nitrogen at –20°C to prevent hydrolysis of the chloromethyl group .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid toxic Cl⁻ emissions .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for unexpected by-products during synthesis?

- Methodological Answer :

- Isolation : Use preparative HPLC or column chromatography to separate by-products .

- Mechanistic Probes :

- Isotopic labeling (e.g., D₂O quenching) to track proton transfer steps.

- Computational modeling (DFT) to map energy barriers for competing pathways .

- Case Study : In , dimethylformamide (DMF) solvent reacted with 3,4-dichlorofuranone, forming an unexpected dimethylamino-substituted product. This highlights the need to screen solvent compatibility .

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in further functionalization?

- Methodological Answer :

- Steric Effects : The chloromethyl group’s proximity to the lactone ring hinders nucleophilic attacks at the γ-position. Use bulky bases (e.g., LDA) to deprotonate selectively .

- Electronic Effects : The electron-withdrawing Cl atom polarizes the C–Cl bond, facilitating SN2 substitutions. However, conjugation with the lactone carbonyl reduces electrophilicity—augment with AgNO₃ to stabilize transition states .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?

- Methodological Answer :

- X-ray vs. DFT : Compare experimental (X-ray) bond lengths with DFT-optimized structures. Discrepancies >0.02 Å may indicate crystal packing effects (e.g., π-stacking in ) .

- Dynamic Effects : Use variable-temperature XRD to assess thermal motion’s impact on apparent bond lengths .

Table 2 : Key Structural Parameters

| Parameter | X-ray Data (Å) | DFT (Gas Phase) | Discrepancy |

|---|---|---|---|

| C–O (lactone) | 1.354 | 1.342 | 0.012 |

| C–Cl | 1.785 | 1.798 | 0.013 |

Q. How can reaction kinetics be modeled for photochemical modifications of this compound?

- Methodological Answer :

- Experimental Setup : Use UV-Vis spectroscopy with a flow reactor to track real-time degradation under UV light .

- Kinetic Modeling : Apply pseudo-first-order approximations for photolytic cleavage of C–Cl bonds. Correlate quantum yields with solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.